molecular formula C4HCl2N3O3 B174458 4,5-Dichloro-6-nitropyridazin-3-ol CAS No. 13645-43-7

4,5-Dichloro-6-nitropyridazin-3-ol

Cat. No. B174458
CAS RN: 13645-43-7
M. Wt: 209.97 g/mol
InChI Key: SCNATHDZNWMBOX-UHFFFAOYSA-N
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Description

“4,5-Dichloro-6-nitropyridazin-3-ol” is a chemical compound with the molecular formula C4HCl2N3O3. It has a molecular weight of 209.97 g/mol .


Synthesis Analysis

There are several methods reported for the synthesis of this compound. One method involves the use of N,N-dimethyl-formamide and trichlorophosphate in toluene under reflux conditions . Another method involves the use of fuming sulphuric acid, sulfuric acid, and potassium nitrate at 90℃ .


Molecular Structure Analysis

The molecular structure of “4,5-Dichloro-6-nitropyridazin-3-ol” consists of a pyridazine ring substituted with two chlorine atoms, a nitro group, and a hydroxyl group . The IUPAC name of the compound is 4,5-dichloro-3-nitro-1H-pyridazin-6-one .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the methoxylation reaction with potassium carbonate/methanol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.97 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 208.9394963 g/mol . The topological polar surface area of the compound is 87.3 Ų .

Scientific Research Applications

Nucleophilic Substitution and Compound Synthesis

One study detailed the nucleophilic substitution in 1-alkyl-4,5-dichloro-3-nitropyridazin-6-ones, highlighting the selective substitution of a chlorine atom by the quaternary carbon atom of the carbanion formed from a substituted acetonitrile. This process facilitates the synthesis of novel compounds, showcasing the chemical versatility of dichloro-nitropyridazin derivatives (Volovenko & Volovnenko, 2006).

Nitration of Secondary Amines

Another application involves the N-nitration of secondary amines using 4-chloro-5-methoxy-2-nitropyridazin-3-one, demonstrating excellent nitro group transfer potentiality. This method offers a mild, neutral condition for producing N-nitramines in good yields, indicating its utility in synthetic organic chemistry (Park et al., 2003).

Structural Analysis

The molecular structure of 2-chloro-4-nitropyridine N-oxide has been analyzed, showing that the nitro group is essentially coplanar with the aromatic ring. This structural feature is crucial for understanding the reactivity and potential interactions of such compounds in further chemical synthesis and applications (Shafer et al., 2018).

Photorelease and Scavenging of NO

Research on ruthenium nitrosyl complexes with nitrogen-rich ligands, including those related to the pyridazin class, reveals insights into their electronic structure, reactivity, photorelease, and scavenging of nitric oxide (NO). These findings have implications for the development of photoactive materials and potential therapeutic agents (Giri et al., 2020).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

4,5-dichloro-3-nitro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2N3O3/c5-1-2(6)4(10)8-7-3(1)9(11)12/h(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNATHDZNWMBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NNC1=O)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382036
Record name 4,5-Dichloro-6-nitropyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-6-nitropyridazin-3-ol

CAS RN

13645-43-7
Record name 4,5-Dichloro-6-nitropyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloro-6-nitro-2,3-dihydropyridazin-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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